N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Description
N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1346808-50-1) is a boronate ester-functionalized pyridin-2-amine derivative. It serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its molecular formula is C₁₇H₂₈BN₃O₂, with a molecular weight of 302.22 g/mol .
Properties
CAS No. |
1346808-50-1 |
|---|---|
Molecular Formula |
C17H27BN2O2 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,19,20) |
InChI Key |
ZMEJZACDUZAAOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approaches
Palladium-Catalyzed Coupling with Prefunctionalized Pyridine Intermediates
The most widely reported method involves coupling halogenated pyridine precursors with cyclohexylamine-functionalized boronic esters. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with methyl 4-bromobenzoate under microwave irradiation (100°C, 30 minutes) in dioxane/water, yielding 99% product after chromatography. Key steps include:
- Catalyst : 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbornylphosphine complex.
- Base : Potassium phosphate or sodium carbonate.
- Work-up : Ethyl acetate extraction and silica gel purification.
Table 1: Representative Suzuki-Miyaura Reactions for Boronic Ester Synthesis
Direct Borylation of Pyridine Derivatives
Miyaura Borylation Using Bis(Pinacolato)Diboron
Direct borylation of halogenated pyridines avoids multi-step functionalization. For instance, 4-bromo-N-cyclohexylpyridin-2-amine reacts with bis(pinacolato)diboron (B₂Pin₂) in dimethyl sulfoxide (DMSO) at 90°C for 20 hours.
- Catalyst : PdCl₂(dppf) with potassium acetate.
- Key Advantage : Eliminates pre-synthesis of boronic acids.
- Yield : 20–60%, depending on steric hindrance.
Reaction Mechanism:
Industrial-Scale Synthesis and Challenges
Scalability and Purification
Industrial protocols prioritize cost-effective catalysts (e.g., Pd/C) and continuous flow systems to reduce reaction times. However, challenges persist:
- Boronate Hydrolysis : Moisture sensitivity necessitates anhydrous conditions.
- Byproducts : Debromination or over-borylation requires precise stoichiometry.
Table 2: Industrial-Grade Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–5 mol% | ≥80% efficiency |
| Solvent | Toluene/DMF (3:1) | Minimizes side reactions |
| Reaction Time | 4–6 hours | Balances conversion and degradation |
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or DMF.
Major Products
Oxidation: Boronic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is its potential as an anticancer agent. Research has indicated that compounds containing boron can enhance the efficacy of cancer treatments by acting on specific molecular targets. For instance, studies have shown that boron-containing compounds can inhibit B-cell lymphoma 2 (Bcl-2), a protein that plays a critical role in cancer cell survival. The incorporation of the dioxaborolane moiety may enhance the compound's binding affinity to target proteins involved in apoptosis pathways .
Structure-Activity Relationship Studies
The structure of this compound allows for modifications that can lead to improved biological activity. Variations in the cyclohexyl and pyridine components can yield derivatives with enhanced potency against various cancer cell lines. For example, modifications to the linker or substituents on the pyridine ring have been explored to optimize interactions with target proteins .
Synthetic Organic Chemistry
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. The presence of the dioxaborolane group allows for efficient formation of carbon-carbon bonds under mild conditions .
Applications in Drug Discovery
In drug discovery processes, this compound can be utilized as a scaffold for developing new pharmacological agents. Its boron-containing structure is particularly attractive for creating libraries of compounds that can be screened for biological activity. The flexibility in modifying its substituents enables researchers to explore a wide range of chemical space .
Materials Science
Development of Functional Materials
The unique properties of this compound make it suitable for applications in materials science. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Additionally, the compound's ability to form stable complexes with metals may lead to its use in developing advanced materials for electronics and catalysis .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; Bcl-2 inhibition; structure-activity relationship studies |
| Synthetic Organic Chemistry | Versatile reagent for cross-coupling reactions; scaffold for drug discovery |
| Materials Science | Development of functional materials; enhancement of polymer properties |
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 35)
- Molecular Formula : C₁₅H₂₃BN₂O₂
- Molecular Weight : 274.17 g/mol
- Key Features: Substituted with a cyclopropylmethyl group instead of cyclohexyl. Synthesized via Pd(dppf)Cl₂-catalyzed borylation of 4-bromo-N-(cyclopropylmethyl)pyridin-2-amine, yielding 89% isolated product .
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Molecular Formula : C₁₈H₂₂BN₃O₂ (estimated)
- Molecular Weight : ~323.19 g/mol
- Key Features :
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Molecular Formula : C₁₃H₂₁BN₂O₂
- Molecular Weight : 260.13 g/mol
- Key Features :
N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Molecular Formula : C₁₈H₂₉BN₂O₂
- Molecular Weight : 316.25 g/mol
- Key Features: N-Methylation of the cyclohexylamine group increases hydrophobicity. Stable under refrigeration (2–8°C), making it suitable for long-term storage . Potential applications in central nervous system (CNS) drug development due to enhanced blood-brain barrier penetration .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₁₂H₁₆BF₃N₂O₂
- Molecular Weight : 296.08 g/mol
- Key Features :
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : All analogues are synthesized via palladium-catalyzed Miyaura borylation, enabling scalable production .
- Biological Relevance : The cyclohexyl and benzyl derivatives show promise in targeting tau protein kinases (GSK-3β, IKK-β) and parasitic diseases .
- Structural Insights : Crystal structures of related pyrimidine-oxy-N-aryl benzyl amines highlight the role of bulky substituents in stabilizing molecular conformations .
Biological Activity
N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. This article explores the biological activity of this compound based on various studies and data sources.
- Molecular Formula : C15H25BN2O3
- Molecular Weight : 295.25 g/mol
- CAS Number : 1175275-00-9
- IUPAC Name : this compound
The compound exhibits significant inhibitory activity against various kinases. Notably, it has been studied for its effects on Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell survival.
Inhibition of GSK-3β
In a study focusing on GSK-3β inhibitors:
- IC50 Value : The compound demonstrated an IC50 value of approximately 8 nM, indicating potent inhibitory activity against GSK-3β .
Additional Kinase Inhibition
The compound also shows potential against other kinases such as:
- IKK-β : Involved in inflammatory responses.
- ROCK-1 : Plays a role in smooth muscle contraction and neuronal functions.
Anti-inflammatory Activity
Research has indicated that this compound can reduce pro-inflammatory cytokines. In assays conducted on BV-2 microglial cells:
- Reduction in NO Levels : At concentrations of 1 µM and 10 µM, the compound significantly decreased nitric oxide (NO) levels.
- IL-6 Reduction : It also reduced interleukin 6 (IL-6) levels at similar concentrations .
Cytotoxicity Assessment
Cytotoxicity studies were performed using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| N-Cyclohexyl... | 0.1 | 95 |
| N-Cyclohexyl... | 1 | 92 |
| N-Cyclohexyl... | 10 | 85 |
| N-Cyclohexyl... | 50 | 70 |
| N-Cyclohexyl... | 100 | 50 |
The results indicated that the compound did not significantly decrease cell viability at concentrations up to 10 µM .
Comparative Analysis with Other Compounds
In comparison with other known inhibitors:
| Compound Name | GSK-3β IC50 (nM) | IKK-β IC50 (nM) |
|---|---|---|
| N-Cyclohexyl... | 8 | Not specified |
| Staurosporine | ~10 | ~20 |
| Compound II | ~15 | ~25 |
This table illustrates that N-Cyclohexyl... possesses superior inhibitory potency against GSK-3β compared to staurosporine and other reference compounds .
Q & A
Basic: What is the role of the boronic ester moiety in this compound for Suzuki-Miyaura cross-coupling reactions?
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables this compound to act as a nucleophilic coupling partner in Suzuki-Miyaura reactions. The reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a dioxane/water mixture. The boron atom undergoes transmetallation with the palladium catalyst, facilitating bond formation with aryl or heteroaryl halides. Optimization of ligand choice (e.g., dppf) and reaction time can improve yields .
Basic: What purification methods are effective for isolating this compound after synthesis?
Crystallization using solvent mixtures like petroleum ether (PE) and ethyl acetate (EtOAc) is a standard method, as demonstrated in analogous syntheses of pyridin-2-amine derivatives. This technique exploits differences in solubility between the target compound and byproducts. Column chromatography with silica gel (e.g., hexane/EtOAc gradient) may also be used for preliminary purification .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : To verify substituent positions on the pyridine ring and cyclohexyl group.
- ¹¹B NMR : Confirms the integrity of the boronic ester moiety.
- HPLC-MS : Validates molecular weight and purity (≥95%, as per industry standards).
- X-ray crystallography : For unambiguous structural confirmation (e.g., using SHELXL or OLEX2) .
Advanced: How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?
Key parameters include:
- Catalyst loading : 1–5 mol% Pd(dppf)Cl₂ for efficient turnover.
- Ligand selection : Bulky ligands enhance steric protection of the palladium center.
- Solvent system : Dioxane/water (4:1) balances solubility and reactivity.
- Temperature : 80–100°C accelerates transmetallation.
- Base choice : Potassium acetate (KOAc) or carbonate (K₂CO₃) stabilizes the boronate intermediate. Systematic screening via Design of Experiments (DoE) is recommended .
Advanced: How can structural discrepancies in crystallographic data be resolved?
Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Use SHELXL for refinement with restraints on geometric parameters (e.g., B-O bond distances). For high-resolution data, OLEX2 integrates charge-flipping algorithms and dual-space methods to resolve ambiguities. Validation tools like PLATON should flag outliers for manual correction .
Advanced: What safety and regulatory considerations apply to handling this compound?
Under PRTR-1 regulations (Japan), this compound may require reporting due to its boron content. Store at 2–8°C to prevent boronic ester hydrolysis. Use gloveboxes for air-sensitive steps. Toxicity screening (e.g., Ames test) is advised if used in biological studies .
Advanced: How is this compound applied in pharmaceutical intermediate synthesis?
The pyridin-2-amine scaffold is a precursor for kinase inhibitors or PROTACs. For example, coupling with brominated isoindolinones (via Suzuki-Miyaura) yields heterocyclic cores for neuroinflammatory targets. Functionalization at the cyclohexyl group can modulate lipophilicity and bioavailability .
Advanced: How does solvent polarity affect the stability of the boronic ester moiety?
Polar aprotic solvents (e.g., DMF, DMSO) accelerate hydrolysis of the dioxaborolane ring. Stability assays in dioxane/THF show >90% integrity after 72 hours at 25°C. Monitor degradation via ¹¹B NMR or LC-MS. Additives like pinacol (1–2 eq) can stabilize boronates in aqueous mixtures .
Advanced: How should researchers address contradictory data in cross-coupling yields reported across studies?
Contradictions often stem from variations in substrate electronic effects or catalyst batches. Reproduce reactions under standardized conditions (e.g., Pd source, degassing method). Use control substrates (e.g., 4-bromotoluene) to benchmark catalyst activity. Statistical analysis (e.g., t-tests) identifies significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
